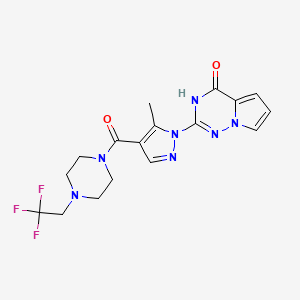

QM385

Description

Properties

IUPAC Name |

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMQVMCLRRPIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of QM385 in T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of QM385, a potent and orally bioavailable small molecule inhibitor, with a specific focus on its effects within T cells. The information presented herein is intended for an audience with a strong background in immunology, cell biology, and pharmacology.

Executive Summary

This compound is a novel inhibitor of Sepiapterin (B94604) Reductase (SPR), a key enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2] By targeting SPR, this compound effectively reduces the intracellular levels of BH4, a critical cofactor for several metabolic processes. In the context of T cell biology, the induction of GTP Cyclohydrolase I (GCH1), the rate-limiting enzyme in BH4 synthesis, and the subsequent production of BH4 are indispensable for the effective proliferation of both CD4+ and CD8+ T cells.[1] this compound leverages this dependency to exert its immunomodulatory effects, primarily through the inhibition of T cell proliferation and the reduction of inflammatory T cell populations.[1] This targeted action presents a promising therapeutic avenue for T-cell-mediated inflammatory and autoimmune diseases.

Core Mechanism of Action

The primary molecular target of this compound is the enzyme Sepiapterin Reductase (SPR).[1] this compound binds with high affinity to human SPR, thereby inhibiting its enzymatic activity.[1] This inhibition disrupts the final step in the de novo synthesis of tetrahydrobiopterin (BH4), leading to a significant reduction in its intracellular levels within activated T cells.[1]

The consequence of BH4 depletion in T cells is multifaceted. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that upregulates the expression of GCH1, the first and rate-limiting enzyme in the BH4 synthesis pathway.[1] The subsequent increase in BH4 is essential to meet the metabolic demands of T cell proliferation.[1] By blocking BH4 production, this compound effectively curtails the proliferative response of activated T cells.[1]

Furthermore, the reduction in BH4 levels leads to mitochondrial dysfunction in activated CD4+ T cells. This is characterized by a substantial decrease in electron transport chain (ETC) function and a corresponding drop in ATP levels.[1] Concurrently, there is an elevation in superoxide (B77818) reactive oxygen species (ROS), indicating increased oxidative stress within the cells.[1]

Signaling Pathway Perturbation

The signaling pathway primarily affected by this compound is the de novo BH4 synthesis pathway, which is critically linked to T cell activation and proliferation.

Caption: this compound inhibits SPR, blocking BH4 synthesis and subsequent T cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 35 nM | Cell-based assay | [2] |

| Binding Affinity | High | Human SPR (cell-free assay) | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Sepiapterin Reductase (SPR) Enzymatic Activity Assay

The enzymatic activity of SPR is determined by monitoring the reduction of ferricytochrome c to ferrocytochrome c, a process driven by the enzymatic conversion of a pterin (B48896) substrate to BH4.

-

Principle: The enzymatic conversion of a quasi-BH2 (qBH2) substrate to BH4 by SPR is coupled to the reduction of ferricytochrome c. The increase in ferrocytochrome c is measured spectrophotometrically at 550 nm.

-

Reagents:

-

50 µM ferricytochrome c

-

1 µM 6-methyltetrahydropterin (B12859068) (6MPH4) as the substrate

-

20 nM Dihydropteridine Reductase (DHPR)

-

50 µM NADH

-

This compound or other inhibitors at desired concentrations

-

-

Procedure:

-

The reaction is initiated by mixing the reagents in a suitable buffer (pH 7.4).

-

The absorbance at 550 nm is recorded at 10-second intervals for 40 minutes.

-

The rate of increase in absorbance is proportional to the SPR activity.

-

Inhibitor potency is determined by comparing the reaction rates in the presence and absence of the compound.[1]

-

Measurement of Intracellular BH4 Levels

Intracellular BH4 levels in T cells are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Principle: LC-MS allows for the sensitive and specific detection and quantification of small molecules like BH4 from complex biological matrices.

-

Cell Preparation and Stimulation:

-

Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes are cultured.

-

T cells are activated using anti-CD3 and anti-CD28 antibodies for a specified period (e.g., 24-48 hours) in the presence of varying concentrations of this compound.[1]

-

-

Extraction and Analysis:

-

Cells are harvested and lysed.

-

The cell lysate is processed to extract small molecule metabolites.

-

The extracted sample is injected into an LC-MS system.

-

BH4 is separated by liquid chromatography and detected by mass spectrometry.

-

Quantification is achieved by comparing the signal to that of a known standard.[1]

-

T Cell Proliferation Assay

T cell proliferation can be assessed using various methods, with dye dilution assays being a common approach.

Caption: Workflow for assessing T cell proliferation using CFSE dye dilution.

-

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[3]

-

Procedure:

-

Isolated T cells are labeled with CFSE.

-

The labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound or a vehicle control.

-

Cells are cultured for 3 to 5 days to allow for proliferation.

-

The CFSE fluorescence of the cells is analyzed by flow cytometry.

-

The degree of proliferation is determined by the reduction in CFSE intensity, with distinct peaks representing successive generations of divided cells.

-

Conclusion

This compound represents a targeted approach to T cell immunomodulation through the inhibition of Sepiapterin Reductase and the subsequent depletion of intracellular tetrahydrobiopterin. Its mechanism of action is centered on disrupting the metabolic reprogramming that is essential for T cell proliferation, leading to a reduction in inflammatory T cell responses. The well-defined molecular target and clear downstream cellular effects make this compound a compelling candidate for further investigation in the context of T-cell-driven pathologies. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical and clinical evaluation of this compound and other modulators of the BH4 synthesis pathway.

References

The Potent Inhibition of Sepiapterin Reductase by QM385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiapterin (B94604) reductase (SPR) is a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key metabolic pathways. Dysregulation of BH4 levels has been implicated in a range of pathologies, including chronic pain, neuroinflammation, and autoimmune disorders. QM385 has emerged as a potent and specific small-molecule inhibitor of SPR, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the inhibition of sepiapterin reductase by this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Sepiapterin Reductase and Tetrahydrobiopterin

Sepiapterin reductase (SPR, EC 1.1.1.153) is a homodimeric enzyme that plays a pivotal role in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[1] The de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) involves a series of enzymatic steps, with SPR catalyzing the final reduction of sepiapterin to 7,8-dihydrobiopterin (BH2), which is subsequently reduced to BH4 by dihydrofolate reductase (DHFR).

Elevated levels of BH4 have been associated with pathological states, including chronic pain and inflammation.[1][2] In these conditions, increased BH4 production in sensory neurons and immune cells like macrophages contributes to hypersensitivity and inflammatory responses.[2][3] Therefore, targeting the BH4 synthesis pathway presents a viable therapeutic approach. While GTP cyclohydrolase 1 (GCH1) is the rate-limiting enzyme in this pathway, its complete inhibition could lead to severe side effects due to a global depletion of BH4.[1] In contrast, inhibiting SPR offers a more nuanced approach, as "salvage pathways" can still produce basal levels of BH4, potentially minimizing adverse effects.[1][2]

This compound: A Potent and Specific SPR Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor of sepiapterin reductase.[4][5] It has demonstrated high potency and specificity for SPR, making it a valuable tool for both research and potential therapeutic development.

Quantitative Inhibition Data

The inhibitory activity of this compound against sepiapterin reductase has been quantified through various in vitro and cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| IC50 (Binding) | 1.49 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |

| IC50 (BH4 Levels) | 35 nM | Anti-CD3/CD28-stimulated mouse splenocytes | [5] |

| IC50 (BH4 Levels) | 74 nM | Anti-CD3/CD28-stimulated human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |

Signaling Pathway of BH4 Synthesis and SPR Inhibition

The inhibition of SPR by this compound directly impacts the de novo synthesis of BH4. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: The de novo BH4 synthesis pathway and the inhibitory action of this compound on SPR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of sepiapterin reductase by this compound.

Sepiapterin Reductase Enzymatic Inhibition Assay

This protocol describes a typical enzymatic assay to determine the IC50 value of an inhibitor against recombinant human sepiapterin reductase.

Materials:

-

Recombinant human sepiapterin reductase (SPR)

-

Sepiapterin

-

NADPH

-

Assay Buffer: 50 mM potassium phosphate, pH 6.8

-

This compound or other test compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH (final concentration, e.g., 100 µM)

-

Recombinant human SPR (final concentration, e.g., 10 nM)

-

This compound dilution or vehicle control

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding sepiapterin (final concentration, e.g., 20 µM).

-

Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) or the decrease in absorbance at 420 nm (reduction of sepiapterin) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for BH4 Level Determination

This protocol details the measurement of BH4 levels in stimulated mouse splenocytes or human PBMCs treated with this compound.

Materials:

-

Mouse splenocytes or human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Lysis Buffer: e.g., 0.1 M perchloric acid

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Isolate mouse splenocytes or human PBMCs.

-

Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 48-72 hours.

-

Harvest the cells and wash with PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Filter the supernatant and analyze the BH4 content by HPLC-ECD.

In Vivo Animal Models

This model is used to assess the anti-inflammatory and analgesic effects of this compound in a model of rheumatoid arthritis.

Materials:

-

BALB/c mice (8-10 weeks old)

-

Collagen antibody cocktail

-

Lipopolysaccharide (LPS)

-

This compound formulated for oral administration

-

Calipers for paw thickness measurement

-

Von Frey filaments for mechanical sensitivity testing

Procedure:

-

On day 0, administer the collagen antibody cocktail intravenously or intraperitoneally to the mice.

-

On day 3, administer LPS intraperitoneally to synchronize and enhance the arthritis development.

-

Begin oral administration of this compound (e.g., 3 mg/kg) or vehicle daily from day 3 to the end of the study.

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on redness and swelling).

-

Assess pain hypersensitivity using von Frey filaments to measure mechanical withdrawal thresholds at baseline and various time points after disease induction.

-

At the end of the study, collect plasma for biomarker analysis (sepiapterin) and joint tissues for histological analysis.

This model evaluates the efficacy of this compound in an asthma-like condition.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Alum (adjuvant)

-

This compound formulated for oral administration

-

Equipment for bronchoalveolar lavage (BAL)

Procedure:

-

On days 0 and 14, sensitize the mice by intraperitoneal injection of OVA emulsified in alum.

-

From days 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.

-

Administer this compound (e.g., 1-3 mg/kg) or vehicle orally one hour before each OVA challenge.

-

24 hours after the final challenge, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Perform total and differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, and lymphocytes.

-

Collect lung tissue for histological analysis of inflammation and mucus production.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

A Technical Guide to QM385 and the Tetrahydrobiopterin (BH4) Synthesis Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4) is an essential enzymatic cofactor vital for the synthesis of key neurotransmitters and nitric oxide. Its biosynthesis is a tightly regulated multi-enzyme process. Pathological upregulation of the BH4 pathway is implicated in various conditions, including chronic pain, autoimmune diseases, and certain cancers, making it a compelling target for therapeutic intervention. Sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo and salvage pathways of BH4 synthesis, has emerged as a prime target for inhibition. This document provides a comprehensive technical overview of the BH4 synthesis pathway and the mechanism of QM385, a potent and specific small-molecule inhibitor of SPR. It includes quantitative data on the inhibitor's activity, detailed experimental protocols for its evaluation, and diagrams illustrating the core biological and experimental frameworks.

The Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathways

Tetrahydrobiopterin is a critical cofactor for several key enzymes, including aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase) and nitric oxide synthases (NOS).[1] Its intracellular concentration is maintained through three interconnected pathways: the de novo synthesis, salvage, and recycling pathways.[2]

-

De Novo Synthesis Pathway: This is the primary route for BH4 production, starting from guanosine (B1672433) triphosphate (GTP). Three sequential enzymatic reactions are involved:

-

GTP cyclohydrolase I (GTPCH): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3][4]

-

6-pyruvoyltetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PTP).[3]

-

Sepiapterin Reductase (SPR): Catalyzes the final two-step reduction of PTP to yield BH4.[3]

-

-

Salvage Pathway: This pathway allows for the production of BH4 from sepiapterin, an intermediate that can be formed from the unstable PTP of the de novo pathway.[5][6] Sepiapterin is first reduced by Sepiapterin Reductase (SPR) to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[6][7]

-

Recycling Pathway: After BH4 is oxidized to quinonoid-dihydrobiopterin (qBH2) during its cofactor activity, it is regenerated back to its active BH4 form by the enzyme dihydropteridine reductase (DHPR).[2] This pathway is crucial for maintaining the BH4 pool.

Regulation of BH4 synthesis is complex. The activity of GTPCH, the rate-limiting enzyme, is subject to feedback inhibition by BH4 itself and is allosterically activated by phenylalanine, a process mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[8][9]

This compound: A Potent Inhibitor of Sepiapterin Reductase (SPR)

This compound is a novel, potent, and specific small-molecule inhibitor of sepiapterin reductase (SPR).[10][11] By targeting SPR, this compound effectively blocks the final step of the de novo BH4 synthesis pathway and also inhibits the salvage pathway.[12] This leads to a significant reduction in cellular and systemic BH4 levels. A key consequence of SPR inhibition by this compound is the accumulation of the substrate sepiapterin, which can be measured in plasma and urine as a robust pharmacodynamic biomarker of target engagement.[5][12][13] this compound is orally bioavailable and has demonstrated efficacy in various preclinical models of autoimmunity, inflammation, and pain.[11][12][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

A Technical Guide to the Biological Function of QM385 in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological functions of QM385, a potent inhibitor of sepiapterin (B94604) reductase (SPR), and its role in modulating the immune response. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and immunology.

Core Mechanism of Action

This compound is a small molecule inhibitor of sepiapterin reductase (SPR), an essential enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1] SPR catalyzes the final step in the de novo synthesis of BH4 and also participates in its salvage pathway.[1] By inhibiting SPR, this compound effectively reduces the intracellular levels of BH4.[2] BH4 is a critical cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, and has been identified as a fundamental regulator of T-cell biology.[1][3]

The immune-modulating effects of this compound are primarily derived from its ability to limit BH4 availability, which is indispensable for the proliferation of T-cells.[3] In activated T-cells, the demand for BH4 increases significantly, and this production is linked to changes in iron metabolism and mitochondrial bioenergetics.[3] Consequently, by blocking BH4 synthesis, this compound can suppress T-cell-mediated immune responses.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the efficacy and effects of this compound in various experimental models.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/Model | Source |

| IC50 | 35 nM | Cell-based assay | [1] |

| Minimum Effective Dose | 0.3 mg/kg (p.o.) | Naïve Mice (plasma sepiapterin levels) | [1] |

| Maximum Effect Dose | 3 mg/kg (p.o.) | Naïve Mice (plasma sepiapterin levels) | [1] |

| Pharmacokinetics (Tmax) | 1 hour | Mice (oral administration) | [1] |

| Pharmacokinetics (T1/2) | 4 hours | Mice (oral administration) | [1] |

Table 2: Effects of this compound on Immune Cells and Inflammatory Models

| Model | Treatment | Outcome | Quantitative Effect | Source |

| Ovalbumin-induced Airway Inflammation | This compound (oral administration) | Reduction of inflammatory cells | Significant decrease in T-cells and eosinophils | [3] |

| House Dust Mite (HDM) Airway Inflammation | This compound (oral administration) | Reduction of inflammatory cells | Significant decrease in T-cells and eosinophils | [3] |

| Collagen Antibody-Induced Arthritis (CAIA) | This compound (3 mg/kg p.o., twice daily for 3 days) | Heat Hypersensitivity | Inhibition of heat hypersensitivity | [1] |

| Collagen Antibody-Induced Arthritis (CAIA) | This compound (3 mg/kg p.o., twice daily for 3 days) | Signs of Inflammation | No reduction in joint appearance, histological inflammation, or immune infiltrate | [1] |

| Human CD4+ T-cell Proliferation | This compound | Inhibition of proliferation | Effective at low doses | [3] |

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the synthesis of Tetrahydrobiopterin (BH4). BH4 is crucial for T-cell activation and proliferation. By inhibiting Sepiapterin Reductase (SPR), this compound disrupts this pathway, leading to a reduction in T-cell-mediated inflammation.

References

Technical Guide: The Inhibitory Effect of QM385 on CD4+ T Cell Proliferation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the novel sepiapterin (B94604) reductase (SPR) inhibitor, QM385, and its significant impact on the proliferation of CD4+ T cells. This compound demonstrates nanomolar potency in blocking the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for T cell proliferation. By disrupting BH4-dependent metabolic pathways, specifically mitochondrial function, this compound effectively suppresses the expansion of both mouse and human CD4+ T cells. This guide details the mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

T cell activation and proliferation are central to adaptive immunity and are implicated in various pathologies, including autoimmune diseases and allergic inflammation.[1] CD4+ T helper cells, in particular, orchestrate immune responses, and their uncontrolled proliferation can lead to significant tissue damage. Consequently, targeting the molecular pathways that govern T cell expansion is a major focus of therapeutic development.

Recent research has identified the enzyme cofactor tetrahydrobiopterin (BH4) as a fundamental regulator of T cell biology.[1] The synthesis of BH4 is indispensable for the effective proliferation of mature CD4+ and CD8+ T cells.[1] this compound is a novel, potent, and orally bioavailable small molecule inhibitor developed to target this pathway by inhibiting sepiapterin reductase (SPR), the terminal enzyme in BH4 synthesis.[1][2]

Mechanism of Action of this compound

The immunosuppressive effect of this compound on CD4+ T cells is mediated through the targeted inhibition of the BH4 synthesis pathway, leading to profound metabolic consequences.

Inhibition of Sepiapterin Reductase (SPR)

This compound is a high-affinity inhibitor of sepiapterin reductase (SPR).[1] SPR catalyzes the final step in the de novo synthesis of BH4. By binding to and inhibiting SPR, this compound effectively blocks the production of this essential cofactor in activated T cells.[1]

Depletion of Tetrahydrobiopterin (BH4)

Inhibition of SPR by this compound leads to a significant reduction in intracellular BH4 levels in activated mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[1] This depletion of BH4 is the primary upstream event that triggers the anti-proliferative effects of the compound.

Downstream Effects on T Cell Metabolism and Proliferation

BH4 is critically linked to mitochondrial bioenergetics in activated T cells.[1] The this compound-induced depletion of BH4 results in mitochondrial dysfunction, characterized by:

-

Substantially reduced Electron Transport Chain (ETC) function.[1]

-

Decreased ATP levels.[1]

-

Elevated superoxide (B77818) reactive oxygen species (ROS).[1]

This impairment of mitochondrial metabolism cripples the energetic and biosynthetic capacity of the T cell, ultimately leading to a marked reduction in proliferation upon T-cell receptor (TCR) stimulation.[1]

Quantitative Effects on CD4+ T Cell Proliferation

This compound demonstrates potent, dose-dependent inhibition of its target and a clear anti-proliferative effect on T cells.

Table 1: Potency of this compound

| Parameter | Value | Reference |

| Target | Sepiapterin Reductase (SPR) | [2] |

| IC₅₀ | 1.49 nM | [2] |

Table 2: Summary of Anti-Proliferative Effects

| Cell Type | Model | Effect of this compound | Reference |

| Mouse CD4+ T Cells | In Vitro | Markedly less proliferation | [1] |

| Human CD4+ T Cells | In Vitro | Effectively inhibited proliferation at low doses | [1] |

| Inflammatory T Cells | In Vivo (Mouse) | Greatly reduced the number of inflammatory T cells in airway inflammation models | [1] |

Key Experimental Protocols

The following protocols are central to evaluating the effect of this compound on CD4+ T cell proliferation.

In Vitro Human CD4+ T Cell Proliferation Assay

This protocol was used to determine the direct effect of this compound on the proliferation of human T cells.[1]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.

-

Stimulation: Coat cell culture plates with anti-CD3 and anti-CD28 antibodies (1 µg/mL each). Add PBMCs to the plates to stimulate T cell activation and proliferation via TCR engagement.

-

Treatment: Add this compound at desired concentrations (or vehicle control) to the cell cultures.

-

Incubation: Culture the cells for three days under standard cell culture conditions (37°C, 5% CO₂).

-

Quantification: On day three, harvest the cells and stain with fluorescently-labeled antibodies against CD4. Count the absolute number of CD4+ T cells using a flow cytometer to determine the extent of proliferation.[1]

General Method: Flow Cytometry for Proliferation Tracking (CFSE Assay)

While the specific method used for this compound quantification was cell counting, a common and more detailed method for assessing T cell proliferation is the carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.

-

Cell Labeling: Prior to stimulation, T cells are labeled with CFSE dye. The dye covalently binds to intracellular proteins.

-

Stimulation and Culture: Cells are stimulated (e.g., with anti-CD3/CD28) and cultured as described above.

-

Dye Dilution: With each cell division, the CFSE fluorescence is halved in the daughter cells.

-

Analysis: Using flow cytometry, the fluorescence intensity of the cell population is measured. Proliferating cells are identified as a population with reduced CFSE fluorescence (CFSEdim) compared to the non-proliferating parent generation.[3] This allows for the quantification of the percentage of responding cells and the number of divisions they have undergone.

Conclusion

This compound is a potent and specific inhibitor of sepiapterin reductase that effectively suppresses CD4+ T cell proliferation by depleting intracellular BH4 and disrupting mitochondrial function.[1] Its efficacy in both mouse and human T cells, coupled with good oral bioavailability, highlights its potential as a therapeutic agent for T-cell-mediated autoimmune and allergic diseases.[1] The experimental frameworks provided herein offer robust methods for further investigation and characterization of this compound and similar compounds targeting T cell metabolism.

References

The Role of QM385 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM385 is a potent and orally bioavailable small-molecule inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). Elevated levels of BH4 are implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in chronic pain. By reducing the production of BH4, this compound has demonstrated significant immunomodulatory effects, primarily through the inhibition of T-cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory pathways, and detailed experimental protocols for its investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The tetrahydrobiopterin (BH4) synthesis pathway has emerged as a key regulator of inflammatory processes. BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of inflammation, the inducible isoform of NOS (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. The synthesis of BH4 is upregulated by pro-inflammatory cytokines, creating a feed-forward loop that can sustain and amplify the inflammatory response.

Sepiapterin reductase (SPR) catalyzes the final step in the de novo synthesis of BH4. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions. This compound has been developed as a potent and specific inhibitor of SPR, offering a targeted approach to modulate the BH4 pathway.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of sepiapterin reductase. This leads to a reduction in the cellular levels of BH4. The consequences of reduced BH4 are multifaceted and impact several key inflammatory processes.

Inhibition of T-Cell Proliferation

A crucial aspect of the immunomodulatory activity of this compound is its ability to suppress the proliferation of T-cells, which are central players in the adaptive immune response and the pathogenesis of many autoimmune diseases.[1] Upon activation, T-cells upregulate the machinery for BH4 synthesis to meet the metabolic demands of proliferation. By inhibiting SPR, this compound curtails the availability of BH4, thereby impeding the proliferation of activated T-cells.[1]

Modulation of Nitric Oxide Synthase (NOS) Activity

BH4 is an essential cofactor for all isoforms of nitric oxide synthase. In inflammatory conditions, the expression of inducible NOS (iNOS) is significantly upregulated, leading to high levels of NO production. By limiting the availability of BH4, this compound can indirectly modulate the activity of iNOS, thereby reducing the production of a key inflammatory mediator.

Modulation of Inflammatory Signaling Pathways

While direct studies on the effect of this compound on specific inflammatory signaling pathways are emerging, the modulation of BH4 levels is known to intersect with key cascades such as the JAK-STAT and NF-κB pathways. Pro-inflammatory cytokines, which are often downstream effectors of these pathways, are also potent inducers of GTP cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis.

It is hypothesized that by reducing BH4 levels, this compound can disrupt this pro-inflammatory feedback loop. For instance, methotrexate, another drug that depletes intracellular BH4, has been shown to inhibit NF-κB activation in T-cells. This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects beyond the direct inhibition of T-cell proliferation.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 for Sepiapterin Reductase (SPR) | 1.49 nM | Cell-free assay with human SPR | [2] |

| Effect on T-Cell Proliferation | Markedly reduced proliferation of CD4+ T-cells | In vitro stimulated mouse CD4+ T-cells | [1] |

| Animal Model | Compound | Dose | Effect on Plasma BH4 Levels | Effect on Plasma Sepiapterin Levels | Reference |

| Naïve Mice | This compound | Dose-dependent | Dose-dependent reduction | Dose-dependent increase | [1] |

| Collagen Antibody-Induced Arthritis (CAIA) Mice | This compound | 3 mg/kg (p.o.) | - | Increased | [3] |

| Animal Model of Allergic Airway Inflammation | Compound | Treatment | Effect | Reference |

| Ovalbumin-induced | This compound | Oral administration for 3 days | Greatly reduced the number of inflammatory T-cells and eosinophils | [1] |

| House Dust Mite (HDM)-induced | This compound | Oral administration for 3 days | Greatly reduced the number of inflammatory T-cells and eosinophils | [1] |

Experimental Protocols

Measurement of Tetrahydrobiopterin and Sepiapterin in Plasma

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical and Fluorescence Detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline (based on HPLC):

-

Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., dithioerythritol) to prevent the oxidation of BH4.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Precipitate plasma proteins using an acid, such as trichloroacetic acid.

-

Oxidation: For the measurement of total biopterins (BH4 + BH2 + biopterin), oxidize the sample with acidic iodine. For the differential measurement of BH2 and biopterin (B10759762), use alkaline iodine.

-

HPLC Analysis: Inject the processed sample onto a reverse-phase HPLC column.

-

Detection: Use electrochemical detection for BH4 and fluorescence detection for biopterin and sepiapterin.

-

Quantification: Calculate concentrations based on standard curves of known concentrations of BH4, BH2, biopterin, and sepiapterin.

T-Cell Proliferation Assay

Method: Flow cytometry-based analysis of cell proliferation using a fluorescent dye (e.g., CellTrace Violet or CFSE).

Protocol Outline:

-

Cell Isolation: Isolate primary T-cells (e.g., CD4+ T-cells) from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

-

Dye Labeling: Label the T-cells with a proliferation tracking dye according to the manufacturer's instructions.

-

Cell Culture and Stimulation: Plate the labeled T-cells in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Treatment with this compound: Add this compound at various concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient for proliferation (e.g., 3-5 days).

-

Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer.

-

Data Analysis: Analyze the data to determine the percentage of proliferated cells and the proliferation index based on the dilution of the fluorescent dye.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

Method: Induction of arthritis in mice using a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.

Protocol Outline:

-

Animals: Use a susceptible mouse strain (e.g., BALB/c or DBA/1).

-

Antibody Injection: Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally on day 0.

-

LPS Challenge: Administer a suboptimal dose of LPS intraperitoneally on a subsequent day (e.g., day 3 or 5) to synchronize and enhance the arthritis development.

-

Treatment with this compound: Administer this compound orally at the desired dose daily, starting before or after the onset of clinical signs of arthritis.

-

Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling and redness, and assign a clinical score.

-

Histological Analysis: At the end of the experiment, collect the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in inhibiting BH4 synthesis and downstream inflammatory effects.

Experimental Workflow: T-Cell Proliferation Assay

Caption: Experimental workflow for assessing the effect of this compound on T-cell proliferation.

Conclusion

This compound represents a targeted therapeutic approach for modulating inflammatory and autoimmune responses by inhibiting the synthesis of tetrahydrobiopterin. Its demonstrated efficacy in preclinical models, particularly in suppressing T-cell proliferation, highlights its potential as a novel immunomodulatory agent. Further research is warranted to fully elucidate its impact on specific inflammatory signaling pathways and to explore its therapeutic utility in a broader range of diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the study of inflammation and immunology.

References

QM385: A Potent and Selective Chemical Probe for Sepiapterin Reductase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QM385, a potent and selective small molecule inhibitor of sepiapterin (B94604) reductase (SPR). SPR is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. Elevated BH4 levels are implicated in various pathological conditions, including autoimmune diseases and chronic pain. This compound has emerged as a valuable chemical probe to investigate the physiological and pathophysiological roles of SPR and to explore its potential as a therapeutic target. This document details the biochemical and cellular activity of this compound, its pharmacokinetic properties, and provides detailed protocols for its use in in vitro and in vivo experimental models.

Introduction to Sepiapterin Reductase and the Role of this compound

Sepiapterin reductase (SPR) is an NADPH-dependent oxidoreductase that catalyzes the final step in the biosynthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which are involved in neurotransmitter synthesis) and nitric oxide synthases (NOS).[1][2] Dysregulation of BH4 metabolism, often leading to its overproduction, has been linked to the pathogenesis of various diseases, including autoimmune disorders and chronic inflammatory pain.[3]

This compound is a potent and selective inhibitor of SPR, developed to enable the precise investigation of the enzyme's function in health and disease.[3][4] Its high affinity and selectivity for SPR make it an ideal chemical probe to dissect the downstream consequences of SPR inhibition and to validate SPR as a potential therapeutic target.[3] This guide summarizes the key characteristics of this compound and provides detailed methodologies for its application in research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 1.49 nM | Human | Cell-free SPR enzyme assay | [4] |

| Cellular Activity | Inhibition of CD4+ T cell proliferation | Human | In vitro T cell proliferation assay | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Species | Model | Reference |

| Effective Dose | 3 mg/kg (p.o.) | Mouse | Collagen Antibody-Induced Arthritis (CAIA) | [5] |

| Tₘₐₓ | 1 hour | Mouse | Oral administration | [5] |

| t₁/₂ | 4 hours | Mouse | Oral administration | [5] |

| Bioavailability | Good oral bioavailability | Mouse | Not specified | [4] |

Table 3: Selectivity Profile of this compound

| Target Class | Result | Reference |

| Physiologically important targets | No significant inhibition | [3] |

| Closely related reductases | No significant inhibition | [3] |

Note: The comprehensive selectivity data is reported in the supplementary information of Cronin et al., 2018, Nature.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological pathways and experimental procedures related to the use of this compound.

Caption: BH4 biosynthesis pathway and the inhibitory action of this compound on SPR.

Caption: Workflow for the in vitro validation of this compound as a chemical probe.

Caption: Logical flow for the in vivo evaluation of this compound's therapeutic potential.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and information gathered from the cited literature.

Biochemical Assay for Sepiapterin Reductase Inhibition (IC₅₀ Determination)

Principle: The enzymatic activity of recombinant human sepiapterin reductase (SPR) is measured by monitoring the NADPH-dependent reduction of sepiapterin. The IC₅₀ value of this compound is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials:

-

Recombinant human sepiapterin reductase (SPR)

-

Sepiapterin

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Potassium phosphate buffer (0.1 M, pH 6.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the assay.

-

Prepare a solution of recombinant human SPR in potassium phosphate buffer.

-

Prepare solutions of sepiapterin and NADPH in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (to make up the final volume)

-

A fixed concentration of recombinant human SPR

-

Varying concentrations of this compound (or DMSO for the control)

-

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of sepiapterin and NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vitro CD4+ T Cell Proliferation Assay

Principle: This assay measures the ability of this compound to inhibit the proliferation of human CD4+ T cells upon stimulation. T cell proliferation is a hallmark of an adaptive immune response and is often dysregulated in autoimmune diseases.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

-

This compound (dissolved in DMSO)

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Isolation and Labeling of CD4+ T Cells:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

Label the purified CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.

-

-

Cell Culture and Treatment:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the labeled CD4+ T cells in the coated plate.

-

Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

-

Add varying concentrations of this compound (e.g., 2.5 µM and 5 µM) or DMSO (vehicle control) to the wells.[6]

-

-

Incubation and Proliferation Analysis:

-

Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Proliferating cells will show a decrease in fluorescence intensity.

-

-

Data Analysis:

-

Quantify the percentage of proliferated cells in each treatment group.

-

Compare the proliferation in this compound-treated groups to the vehicle control to determine the inhibitory effect.

-

In Vivo Mouse Model of Collagen Antibody-Induced Arthritis (CAIA)

Principle: The CAIA model is a rapid and robust model of inflammatory arthritis that mimics many features of human rheumatoid arthritis. This model is used to evaluate the therapeutic efficacy of this compound in an in vivo setting of autoimmunity.

Materials:

-

BALB/c mice (or other susceptible strains)

-

Collagen antibody cocktail

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, administer a cocktail of monoclonal anti-collagen antibodies to the mice via intraperitoneal (i.p.) injection.

-

On day 3, administer LPS i.p. to synchronize and enhance the inflammatory response.

-

-

Treatment with this compound:

-

Prepare a formulation of this compound for oral gavage. A common vehicle is 0.5% methylcellulose in water.[5] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[7]

-

Administer this compound (e.g., 3 mg/kg) or vehicle to the mice daily via oral gavage, starting from a predetermined day (e.g., day 3).[5]

-

-

Assessment of Arthritis:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.

-

Measure paw thickness using calipers.

-

Assign a clinical score to each paw based on the severity of inflammation.

-

-

Biomarker Analysis:

-

At the end of the study, collect blood samples to measure plasma levels of sepiapterin as a biomarker of SPR target engagement. An increase in sepiapterin levels indicates successful inhibition of SPR.

-

-

Data Analysis:

-

Compare the clinical scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

-

In Vivo Mouse Model of Ovalbumin-Induced Airway Inflammation

Principle: This model mimics key features of allergic asthma, a T-cell-dependent inflammatory disease of the airways. It is used to assess the efficacy of this compound in a model of allergic inflammation.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant

-

This compound

-

Vehicle for oral administration

-

Equipment for aerosolized OVA challenge

-

Materials for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize the mice by i.p. injection of OVA emulsified in alum.[1]

-

-

Airway Challenge:

-

Starting on day 14, challenge the mice with aerosolized OVA for a specified duration (e.g., 20-30 minutes) on several consecutive days.

-

-

Treatment with this compound:

-

Administer this compound or vehicle orally to the mice for a specified period (e.g., three days) during the challenge phase.[3]

-

-

Assessment of Airway Inflammation:

-

24-48 hours after the final OVA challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Perform total and differential cell counts on the BAL fluid to quantify the number of eosinophils, neutrophils, and lymphocytes.

-

Lung tissue can be collected for histological analysis of inflammation and mucus production.

-

-

Data Analysis:

-

Compare the number of inflammatory cells in the BAL fluid and the severity of lung inflammation between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a highly potent and selective chemical probe for sepiapterin reductase. Its favorable pharmacokinetic properties, including good oral bioavailability, make it a valuable tool for both in vitro and in vivo studies. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the role of SPR in various biological processes and to explore its therapeutic potential in diseases driven by excessive BH4 production. The use of sepiapterin as a pharmacodynamic biomarker further enhances the utility of this compound by allowing for the direct assessment of target engagement in vivo. As a well-characterized chemical probe, this compound will continue to be instrumental in advancing our understanding of SPR biology and its implications for human health.

References

- 1. Sepiapterin reductase (SPR), human, recombinant | Cusabio | Biomol.com [biomol.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. bosterbio.com [bosterbio.com]

- 7. mdpi.com [mdpi.com]

The Discovery and Preclinical Development of QM385: A Sepiapterin Reductase Inhibitor for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QM385 is a potent, orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). Overproduction of BH4 is implicated in the pathogenesis of various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. The presented data highlights the potential of this compound as a novel therapeutic agent for conditions associated with elevated BH4 levels.

Introduction

Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. While critical for normal physiological functions, the overproduction of BH4 has been linked to the pathophysiology of chronic pain and autoimmune diseases. Sepiapterin reductase (SPR) catalyzes the final step in the de novo BH4 synthesis pathway, making it an attractive therapeutic target for modulating BH4 levels. This compound has emerged as a potent inhibitor of SPR, demonstrating significant promise in preclinical models of disease.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of sepiapterin reductase (SPR).[1] Its primary mechanism of action is the blockade of the de novo synthesis of tetrahydrobiopterin (BH4), a critical cofactor implicated in pain and inflammation.[2] By inhibiting SPR, this compound effectively reduces the production of BH4, thereby alleviating pathological conditions driven by its excess.

Signaling Pathway

The inhibition of SPR by this compound disrupts the BH4 synthesis pathway, which is crucial for the function of various downstream enzymes. The following diagram illustrates the targeted signaling pathway.

Caption: Inhibition of Sepiapterin Reductase (SPR) by this compound in the BH4 synthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (Sepiapterin Reductase) | 1.49 nM | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)

| Parameter | Value | Reference |

| Tmax | 1 hour | [1] |

| T1/2 | 4 hours | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Arthritis

| Dose (Oral) | Effect on Plasma Sepiapterin Levels | Reference |

| 0.3 mg/kg | Minimum effective dose | [1] |

| 3 mg/kg | Maximum effective dose | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sepiapterin Reductase (SPR) Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sepiapterin reductase.

Materials:

-

Recombinant human sepiapterin reductase (SPR)

-

Sepiapterin (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, recombinant SPR enzyme, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding sepiapterin and NADPH to each well.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound against sepiapterin reductase.

Collagen Antibody-Induced Arthritis (CAIA) Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory arthritis.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Collagen antibody cocktail (e.g., ArthritoMab™)

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Procedure:

-

On day 0, induce arthritis by administering a cocktail of monoclonal antibodies against type II collagen via intraperitoneal (i.p.) injection.

-

On day 3, administer a booster injection of LPS (i.p.) to synchronize and enhance the inflammatory response.

-

Beginning on day 3, administer this compound or vehicle control orally once or twice daily at desired dose levels (e.g., 0.3, 1, 3 mg/kg).

-

From day 3 onwards, monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema, swelling, and joint rigidity).

-

On the final day of the study (e.g., day 14), collect blood samples for biomarker analysis (e.g., plasma sepiapterin levels) and euthanize the animals.

-

Analyze the data by comparing the clinical scores and paw thickness between the this compound-treated and vehicle-treated groups.

Postsurgical Pain Model in Rats

Objective: To assess the analgesic effects of this compound in a model of postsurgical pain.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

Isoflurane for anesthesia

-

Surgical instruments (scalpel, forceps)

-

Suture material

-

This compound

-

Vehicle control

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

Procedure:

-

Anesthetize the rats with isoflurane.

-

Make a plantar incision through the skin and fascia of the hind paw, starting from the heel and extending towards the toes.

-

Close the incision with sutures.

-

Allow the animals to recover from anesthesia.

-

Administer this compound or vehicle control orally at a predetermined time before or after surgery.

-

At various time points post-surgery (e.g., 2, 4, 6, 24 hours), assess thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.

-

Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. The development of this compound appears to be in the preclinical stage. Further investigation into its safety and toxicology profile will be necessary before it can advance to human studies.

Conclusion

This compound is a potent and orally bioavailable inhibitor of sepiapterin reductase with demonstrated efficacy in preclinical models of inflammatory and postsurgical pain. Its ability to modulate the tetrahydrobiopterin synthesis pathway presents a promising therapeutic strategy for a range of debilitating conditions. The data summarized in this guide provides a solid foundation for its continued investigation and potential advancement into clinical development. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in higher species.

References

The Impact of QM385 on Cellular Redox Balance: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding and potential implications of the sepiapterin (B94604) reductase (SPR) inhibitor, QM385, on cellular redox balance. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and mechanism of action of this compound.

Executive Summary

This compound is a potent and orally bioavailable small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). While the primary focus of this compound research has been on its anti-inflammatory and analgesic properties through the modulation of BH4 levels, emerging evidence suggests a potential, albeit complex, impact on cellular redox homeostasis. This guide will explore the theoretical underpinnings of this connection, detail relevant signaling pathways, and provide a framework for future experimental investigation.

The Interplay between Sepiapterin Reductase, Tetrahydrobiopterin, and Oxidative Stress

Sepiapterin reductase catalyzes the final step in the synthesis of BH4, an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. The balance of BH4 is crucial for maintaining cellular redox equilibrium.

A critical aspect of BH4's role in redox balance is its function as a coupling agent for endothelial nitric oxide synthase (eNOS). In the presence of adequate BH4, eNOS produces nitric oxide (NO), a vital signaling molecule with vasodilatory and anti-inflammatory properties. However, when BH4 levels are depleted, eNOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO. This shift from NO to superoxide production is a significant source of oxidative stress.

By inhibiting SPR, this compound reduces the cellular pool of BH4. This action, in theory, could promote eNOS uncoupling and subsequently increase the generation of reactive oxygen species (ROS), thereby disturbing the cellular redox balance.

The Nrf2-ARE Pathway: A Potential Compensatory Response

Interestingly, some studies investigating the effects of inflammation have reported an upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (Hmox1), in response to conditions where BH4 metabolism is altered. The Nrf2-ARE (Antioxidant Response Element) signaling pathway is the master regulator of the cellular antioxidant response.

Activation of Nrf2 leads to the transcription of a battery of genes encoding antioxidant and cytoprotective enzymes, including Hmox1, NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis. The observation of Nrf2 and Hmox1 upregulation in inflammatory models suggests that cells may initiate a protective antioxidant response to counteract the potential oxidative stress stemming from altered BH4 metabolism. It is plausible that treatment with this compound could trigger a similar compensatory activation of the Nrf2 pathway.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on specific markers of cellular redox balance is currently limited in the published literature. Further research is required to populate the following key areas:

Table 1: Effect of this compound on Cellular Reactive Oxygen Species (ROS) Levels

| Cell Type | This compound Concentration | Duration of Treatment | Method of ROS Detection | Fold Change in ROS vs. Control | Reference |

| Data Not Available |

Table 2: Impact of this compound on Lipid Peroxidation

| Cell Type | This compound Concentration | Duration of Treatment | Lipid Peroxidation Marker | Fold Change vs. Control | Reference |

| Data Not Available |

Table 3: Modulation of Antioxidant Enzyme Activity by this compound

| Enzyme | Cell Type | This compound Concentration | Duration of Treatment | Change in Activity vs. Control | Reference |

| Superoxide Dismutase (SOD) | Data Not Available | ||||

| Catalase (CAT) | Data Not Available | ||||

| Glutathione Peroxidase (GPx) | Data Not Available |

Table 4: this compound-Induced Expression of Nrf2 and Downstream Targets

| Gene/Protein | Cell Type | This compound Concentration | Duration of Treatment | Fold Change in Expression vs. Control | Reference |

| Nrf2 | Data Not Available | ||||

| Hmox1 | Data Not Available | ||||

| NQO1 | Data Not Available |

Key Experimental Protocols

To facilitate further investigation into the effects of this compound on cellular redox balance, the following established experimental protocols are recommended:

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX® Green Reagent can be used to measure intracellular ROS levels. These non-fluorescent compounds are cell-permeable and become fluorescent upon oxidation by ROS.

Protocol:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 5 µM H2DCFDA or CellROX® Green in serum-free media for 30 minutes at 37°C.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm for H2DCFDA and 485/520 nm for CellROX® Green.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS levels.

Assessment of Lipid Peroxidation (Malondialdehyde Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).

Protocol:

-

Cell Lysis: Following treatment with this compound, harvest and lyse the cells.

-

Reaction with TBA: Add the cell lysate to a solution containing TBA and incubate at 95°C for 60 minutes.

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.

-

Quantification: Determine the MDA concentration using a standard curve generated with known concentrations of MDA.

Western Blot Analysis of Nrf2 and Hmox1

Principle: Western blotting can be used to quantify the protein expression levels of Nrf2 and Hmox1 following this compound treatment.

Protocol:

-

Protein Extraction: After this compound treatment, lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, Hmox1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of this compound-induced eNOS uncoupling.

Caption: The Nrf2-ARE antioxidant response pathway.

Caption: General experimental workflow for assessing redox effects.

Conclusion and Future Directions

The SPR inhibitor this compound holds significant therapeutic promise, primarily explored in the context of inflammation and pain. However, its fundamental mechanism of action—the depletion of cellular BH4—strongly suggests a consequential impact on cellular redox balance. The potential for this compound to induce eNOS uncoupling and subsequent ROS production warrants thorough investigation. Furthermore, the possibility of a compensatory activation of the Nrf2 antioxidant pathway presents a fascinating area for future research.

To fully elucidate the role of this compound in cellular redox homeostasis, dedicated studies employing the methodologies outlined in this guide are essential. A comprehensive understanding of these effects will be crucial for the continued development and safe therapeutic application of this compound and other SPR inhibitors.

The Specificity of QM385 for Sepiapterin Reductase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent, orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1] By inhibiting SPR, this compound effectively blocks T-cell proliferation and has demonstrated potential in preclinical models of autoimmunity.[1] This technical guide explores the specificity of this compound for its target, SPR, with a focus on the application of Surface Plasmon Resonance (SPR) as a critical tool for characterizing its binding kinetics and off-target profile. While specific SPR kinetic data (KD, ka, kd) for this compound is not extensively available in publicly accessible literature, this document provides a framework for such an analysis, including a representative experimental protocol and the relevant biological context.

The Role of Sepiapterin Reductase in Cellular Signaling

Sepiapterin reductase catalyzes the final step in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthages. The BH4 synthesis pathway is crucial for various physiological processes, and its dysregulation is implicated in several diseases.

Caption: Simplified signaling pathway of Tetrahydrobiopterin (BH4) synthesis and the inhibitory action of this compound on Sepiapterin Reductase (SPR).

Assessing Specificity with Surface Plasmon Resonance

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), which are critical for understanding the specificity and potential off-target effects of a drug candidate like this compound.

Quantitative Binding Data

While specific SPR-derived kinetic constants for this compound are not publicly available, the compound is known to be a highly potent inhibitor of SPR with an IC50 of 1.49 nM.[1] For a comprehensive specificity analysis, this compound would be tested against its primary target, SPR, and a panel of relevant off-targets. The resulting data would be compiled into a table for clear comparison. A representative table is shown below.

| Target | Ligand | Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Primary Target | Sepiapterin Reductase (SPR) | This compound | Data not available | Data not available | Data not available |

| Off-Target 1 | Protein X | This compound | Data not available | Data not available | Data not available |

| Off-Target 2 | Protein Y | This compound | Data not available | Data not available | Data not available |

| Off-Target 3 | Protein Z | This compound | Data not available | Data not available | Data not available |

Representative Experimental Protocol for SPR Analysis of a Small Molecule Inhibitor

The following is a detailed, representative protocol for assessing the binding kinetics of a small molecule inhibitor, such as this compound, to its protein target using SPR.

1. Materials and Reagents:

-